molecular formula C9H13NO2 B13248999 1-Cyano-4-methylcyclohexane-1-carboxylic acid

1-Cyano-4-methylcyclohexane-1-carboxylic acid

Cat. No.: B13248999
M. Wt: 167.20 g/mol
InChI Key: DBGYLCDQWTTXAW-UHFFFAOYSA-N
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Description

1-Cyano-4-methylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H13NO2 It is a derivative of cyclohexane, featuring a cyano group (-CN) and a carboxylic acid group (-COOH) attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyano-4-methylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4-methylcyclohexanone with cyanide ions in the presence of a suitable catalyst to form the cyano group. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be used to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

1-Cyano-4-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyano-4-methylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anticonvulsant activity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-cyano-4-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the observed effects .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-cyano-4-methylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H13NO2/c1-7-2-4-9(6-10,5-3-7)8(11)12/h7H,2-5H2,1H3,(H,11,12)

InChI Key

DBGYLCDQWTTXAW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C#N)C(=O)O

Origin of Product

United States

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